N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound known for its complex structure and versatile reactivity. This compound features a pyrroloquinoline core fused with a naphthalen-2-yloxy acetamide moiety, suggesting significant potential in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic synthesis:
Formation of the Pyrroloquinoline Core: : Initial synthesis starts with constructing the pyrroloquinoline backbone via cyclization reactions involving substituted anilines and ketones under acidic or basic conditions.
Naphthalene Derivative Integration: : The naphthalen-2-yloxy acetic acid is then esterified and subjected to nucleophilic substitution reactions to link it to the pyrroloquinoline core.
Final Coupling and Purification: : The final acylation step involves using reagents like acetic anhydride or acetyl chloride in the presence of base catalysts.
Industrial Production Methods
Industrial scale production requires optimizing these steps for higher yield and purity:
Automated Reaction Setups: : Utilizing continuous flow reactors for the cyclization and coupling reactions.
Purification Techniques: : Employing crystallization, distillation, and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions:
Oxidation: : This compound can be oxidized using agents like potassium permanganate or chromium trioxide to yield quinolinone derivatives.
Reduction: : Catalytic hydrogenation can reduce the compound to yield tetrahydro derivatives.
Substitution: : Electrophilic and nucleophilic substitutions on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas with palladium or platinum catalysts.
Substitution Conditions: : Lewis acids like aluminum chloride or bases like sodium hydroxide.
Major Products
Oxidation: : Quinolinone derivatives.
Reduction: : Tetrahydro derivatives.
Substitution: : Various substituted naphthalene derivatives depending on the reacting nucleophile/electrophile.
Scientific Research Applications
N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide finds applications across several fields:
Chemistry: : Used as a ligand in coordination chemistry and catalysis due to its unique structure.
Biology: : Potential use as a probe in biochemical assays, especially in studying enzyme-substrate interactions.
Medicine: : Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: : Utilized in materials science for developing new polymers and organic electronic materials.
Mechanism of Action
Molecular Targets and Pathways
This compound's mechanism of action involves binding to specific protein targets, altering their function:
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes by binding to active sites.
Signal Modulation: : Affects cellular signaling pathways, particularly those involving kinases and phosphatases.
Comparison with Similar Compounds
N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide stands out due to:
Unique Structural Features: : The fusion of a pyrroloquinoline core with a naphthalene moiety is relatively rare.
Reactivity Profile: : Exhibits unique reactivity in substitution and oxidative reactions compared to structurally similar compounds.
Similar Compounds
N-(1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)-2-(naphthalen-2-yloxy)acetamide: : Lacks the tetrahydropyrroloquinoline structure.
Naphthalen-2-yloxy acetic acid derivatives: : Simple derivatives without the complex core.
Pyrroloquinoline derivatives: : Varied side chains instead of the naphthalene moiety.
The comprehensive nature of this compound, from synthesis to applications, highlights its multifaceted role in scientific and industrial advancements.
Properties
IUPAC Name |
N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-15-21-13-19(11-18-7-4-10-26(23(18)21)24(15)28)25-22(27)14-29-20-9-8-16-5-2-3-6-17(16)12-20/h2-3,5-6,8-9,11-13,15H,4,7,10,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCLRVKBICNOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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